Indatraline

Description

Indatraline is a nonselective monoamine reuptake inhibitor.

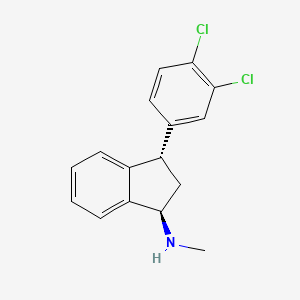

RN given for (trans)-isomer; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFXPTLYMIXFRX-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043981 | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86939-10-8, 97229-15-7 | |

| Record name | Indatraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86939-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indatraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lu 19005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indatraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDATRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lu 19-005 (Indatraline): A Technical Guide to its Discovery and Preclinical Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 19-005, chemically known as (±)-trans-3-(3,4-dichlorophenyl)-N-methyl-1-indanamine hydrochloride and more commonly referred to as Indatraline, is a potent, non-selective monoamine transporter inhibitor. Developed by the pharmaceutical company H. Lundbeck A/S, Lu 19-005 emerged from research programs aimed at discovering novel antidepressant agents. Its mechanism of action involves the blockade of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these key neurotransmitters. While initially investigated for the treatment of depression, its cocaine-like pharmacological profile, characterized by a slower onset and longer duration of action, also positioned it as a candidate for the treatment of cocaine addiction. This technical guide provides a comprehensive overview of the discovery, synthesis, and extensive preclinical characterization of Lu 19-005, including detailed experimental protocols and a summary of its binding and functional activities. Notably, despite its promising preclinical profile, there is no publicly available evidence of Lu 19-005 having progressed into formal clinical trials for any indication.

Discovery and Rationale

The development of Lu 19-005 in the 1980s was rooted in the monoamine hypothesis of depression, which posits that a deficiency in synaptic levels of serotonin, norepinephrine, and dopamine is a key etiological factor in the pathophysiology of depressive disorders.[1][2] At the time, existing antidepressant medications, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), targeted these systems but were often associated with significant side effects and a delayed onset of action.

The rationale behind the development of a triple reuptake inhibitor like Lu 19-005 was to create a compound that could potentiate all three major monoamine neurotransmitter systems simultaneously, with the hypothesis that this broad-spectrum activity would lead to enhanced antidepressant efficacy and a faster onset of action.[1] The phenylindan scaffold of Lu 19-005 was identified as a promising chemical starting point for potent monoamine transporter ligands.

Synthesis of Lu 19-005

Several synthetic routes for Lu 19-005 have been reported. One of the earliest and most cited methods was developed by Bøgesø and colleagues at Lundbeck.[3] More recent advancements include microwave-assisted synthesis to accelerate the process.[2]

Experimental Protocol: Representative Synthesis

A common synthetic approach involves a multi-step process starting from 1-indanone derivatives. The following is a generalized protocol based on reported syntheses:

-

Step 1: Ketone Reduction. The starting ketone is reduced to the corresponding alcohol. This step often yields a mixture of cis and trans isomers, with the cis isomer being the predominant product.

-

Step 2: Mesylation. The hydroxyl group of the cis-alcohol is converted to a mesylate, a good leaving group, while preserving the stereochemistry.

-

Step 3: Nucleophilic Substitution. The mesylate is then reacted with N-methylbenzylamine. This reaction proceeds via an SN2 mechanism, leading to a Walden inversion and the formation of the desired trans-diastereomer.

-

Step 4: Deprotection. The final step involves the removal of the benzyl protecting group to yield the racemic mixture of (±)-trans-indatraline.[3]

Preclinical Pharmacology

The pharmacological profile of Lu 19-005 has been extensively characterized through a variety of in vitro and in vivo preclinical studies. These studies have consistently demonstrated its potent and non-selective inhibition of the three major monoamine transporters.

Binding Affinity

The affinity of Lu 19-005 for DAT, SERT, and NET has been determined using radioligand binding assays. These assays measure the ability of the compound to displace a specific radiolabeled ligand from its binding site on the transporter.

Table 1: In Vitro Binding Affinities (Ki) of Lu 19-005 for Monoamine Transporters

| Transporter | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| DAT | [3H]Mazindol | Rat Striatum | 1.7 | [4] |

| SERT | [3H]Citalopram | Rat Brain | 0.42 | [5] |

| NET | [3H]Nisoxetine | Rat Cerebral Cortex | 5.8 | [6] |

Monoamine Uptake Inhibition

Functional assays measuring the inhibition of neurotransmitter uptake into synaptosomes (resealed nerve terminals) have confirmed the potent inhibitory activity of Lu 19-005.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50) of Lu 19-005

| Neurotransmitter | Tissue | IC50 (nM) | Reference |

| Dopamine | Rat Striatal Synaptosomes | 3.7 | [7] |

| Serotonin | Rat Brain Synaptosomes | 0.74 | [7] |

| Noradrenaline | Rat Brain Synaptosomes | 2.3 | [7] |

Experimental Protocols: Key Assays

-

Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, cerebral cortex for NET, whole brain minus striatum for SERT) is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.

-

Assay Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]mazindol for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of Lu 19-005 or a competing drug.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of Lu 19-005 or a vehicle control.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Lu 19-005 that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Lu 19-005 is the competitive inhibition of the dopamine, serotonin, and norepinephrine transporters. By binding to these transporters, Lu 19-005 blocks the reuptake of the respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of action of these monoamines in the synapse, thereby enhancing neurotransmission.

Figure 1. Mechanism of action of Lu 19-005.

The downstream signaling pathways activated by the increased synaptic monoamine concentrations are complex and involve a multitude of G-protein coupled receptors and their associated second messenger systems. For example, increased dopamine can activate D1-like (Gs-coupled) and D2-like (Gi/o-coupled) receptors, leading to modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Similarly, serotonin and norepinephrine activate a wide array of receptor subtypes, influencing various intracellular signaling cascades, including the phosphoinositide and mitogen-activated protein kinase (MAPK) pathways.[3][8]

Figure 2. Simplified overview of downstream signaling pathways.

In Vivo Pharmacology and Behavioral Studies

Animal studies have been instrumental in characterizing the in vivo effects of Lu 19-005. These studies have largely focused on its potential as a substitute therapy for cocaine addiction due to its similar mechanism of action but more favorable pharmacokinetic profile (slower onset, longer duration).[1]

In rhesus monkeys trained to discriminate cocaine from saline, Lu 19-005 produced a dose- and time-dependent substitution for cocaine.[1] Furthermore, repeated administration of indatraline led to a sustained decrease in cocaine self-administration.[1] However, at doses effective in reducing cocaine intake, undesirable side effects such as stereotypies, weight loss, and mild anemia were observed, which may have limited its clinical utility.[1]

Clinical Development

Despite its robust preclinical profile as a potent monoamine reuptake inhibitor, a thorough review of publicly available clinical trial registries and scientific literature reveals no evidence that Lu 19-005 (Indatraline) has been formally evaluated in human clinical trials for depression, cocaine addiction, or any other indication. The reasons for the apparent discontinuation of its development are not publicly documented but could be related to the side effects observed in preclinical animal models or other strategic decisions by the developing company.

Conclusion

Lu 19-005 (Indatraline) represents a significant milestone in the exploration of triple reuptake inhibitors as potential therapeutic agents. Its discovery and preclinical development provided valuable insights into the pharmacology of monoamine transporters and the potential of broad-spectrum monoamine enhancement. The comprehensive preclinical data package, including detailed synthesis, binding, and functional characterization, underscores its potency as a research tool for investigating the roles of dopamine, serotonin, and norepinephrine in various physiological and pathological processes. While Lu 19-005 did not translate into a clinically approved medication, the knowledge gained from its development has undoubtedly contributed to the broader understanding of monoaminergic systems and informed the design of subsequent generations of antidepressant and anti-addiction medications.

References

- 1. Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]mazindol binding associated with neuronal dopamine and norepinephrine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Indatraline: A Technical Guide to a Non-Selective Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline (Lu 19-005) is a potent, non-selective monoamine reuptake inhibitor that demonstrates high affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2][3] This technical guide provides an in-depth overview of indatraline's pharmacological profile, detailing its binding affinities and inhibitory concentrations. Furthermore, this document outlines the experimental protocols for key in vitro assays used to characterize indatraline and similar compounds. Finally, relevant signaling pathways are visualized to illustrate its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and in vitro potency (IC50) of indatraline for the human serotonin, dopamine, and norepinephrine transporters. This data highlights the compound's non-selective profile, with nanomolar potency across all three major monoamine transporters.

Table 1: Indatraline Binding Affinities (Ki)

| Transporter | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.42 | [1][2] |

| Dopamine Transporter (DAT) | 1.7 | [1][2] |

| Norepinephrine Transporter (NET) | 5.8 | [1][2] |

Caption: In vitro binding affinities of indatraline to human monoamine transporters.

Table 2: Indatraline Reuptake Inhibition (IC50)

| Neurotransmitter | IC50 (nM) | Reference |

| Serotonin (5-HT) | 3.7 | [4] |

| Dopamine (DA) | 0.74 | [4] |

| Norepinephrine (NA) | 2.3 | [4] |

Caption: In vitro potency of indatraline in inhibiting the reuptake of monoamine neurotransmitters.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for assessing the binding of indatraline to SERT, DAT, and NET.

2.1.1. Materials

-

Membrane Preparations: Human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET, or synaptosomal preparations from rodent brain tissue.

-

Radioligands:

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM desipramine for NET).

-

Test Compound: Indatraline hydrochloride dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter and scintillation fluid.

2.1.2. Protocol

-

Membrane Preparation: Thaw cell membrane preparations or freshly prepare synaptosomes on ice.[2][11]

-

Assay Plate Preparation: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of indatraline.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of indatraline by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Inhibition Assays

Monoamine reuptake inhibition assays measure the ability of a compound to block the transport of neurotransmitters into cells or synaptosomes.

2.2.1. Materials

-

Cell Lines or Synaptosomes: HEK293 cells expressing human SERT, DAT, or NET, or freshly prepared rodent brain synaptosomes.[2][11][12]

-

Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT), [³H]Dopamine (DA), or [³H]Norepinephrine (NE).

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.[10]

-

Wash Buffer: Ice-cold KRH buffer.

-

Lysis Buffer: 1% Sodium dodecyl sulfate (SDS) or other suitable detergent.

-

Test Compound: Indatraline hydrochloride.

-

Scintillation Counter and scintillation fluid.

2.2.2. Protocol

-

Cell/Synaptosome Plating: Plate cells in a 96-well plate and allow them to adhere, or prepare a suspension of synaptosomes.

-

Pre-incubation: Wash the cells/synaptosomes with uptake buffer and pre-incubate with varying concentrations of indatraline or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.[10]

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells/synaptosomes with ice-cold wash buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells/synaptosomes with lysis buffer.

-

Scintillation Counting: Transfer the lysate to scintillation vials with scintillation fluid and quantify the radioactivity.

-

Data Analysis: Determine the IC50 value of indatraline by analyzing the concentration-response curve of uptake inhibition.

Visualizations of Signaling Pathways and Workflows

Mechanism of Action at the Synapse

The primary mechanism of action of indatraline is the competitive inhibition of the serotonin, dopamine, and norepinephrine transporters. This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.

Caption: Indatraline's mechanism of action in the synapse.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro characterization of a monoamine reuptake inhibitor like indatraline.

Caption: Workflow for in vitro characterization of indatraline.

Downstream Signaling Pathway: AMPK/mTOR/S6K

Recent studies have suggested that indatraline can induce autophagy through the modulation of the AMPK/mTOR/S6K signaling pathway.[13] This pathway is a central regulator of cellular metabolism, growth, and proliferation.

Caption: Indatraline's effect on the AMPK/mTOR/S6K pathway.

Conclusion

Indatraline serves as a valuable research tool for studying the effects of non-selective monoamine reuptake inhibition. Its high affinity and balanced potency across SERT, DAT, and NET make it a suitable reference compound in drug discovery and neuroscience research. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for professionals in the field. Further research into the downstream effects of indatraline, such as its influence on the AMPK/mTOR/S6K pathway, may reveal novel therapeutic applications for this class of compounds.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indatraline - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]mazindol binding associated with neuronal dopamine and norepinephrine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of [3H]mazindol binding sites in rat striatum by dopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Chemical Synthesis of Racemic Indatraline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details three prominent chemical synthesis routes for racemic indatraline, a potent monoamine reuptake inhibitor. The information presented is collated from seminal peer-reviewed literature and is intended to provide a comprehensive resource for researchers in medicinal chemistry and drug development. This guide covers the classic 1-indanone-based approach, a diastereoselective ring-contraction strategy, and a modern palladium-catalyzed method, offering a comparative overview of these synthetic pathways.

The Bøgesø Synthesis: A 1-Indanone-Based Approach

This classical route, first reported by Bøgesø and colleagues in 1985, utilizes a 3-(3,4-dichlorophenyl)-1-indanone intermediate. A key feature of this synthesis is the stereochemical control required to obtain the desired trans isomer of indatraline. Direct reduction of an imine or oxime of the 1-indanone intermediate problematically yields the undesired cis diastereomer. To circumvent this, the synthesis proceeds through a multi-step sequence involving reduction of the ketone, mesylation, and a subsequent SN2 reaction with N-methylbenzylamine, which proceeds with inversion of stereochemistry to afford the desired trans product. The final step involves the removal of the benzyl protecting group.

Quantitative Data for the Bøgesø-Inspired Synthesis of Methoxy Derivatives of Indatraline

While the original Bøgesø paper provides the foundational methodology, a subsequent paper by Gu et al. (2000) on methoxy derivatives of indatraline offers a more detailed and modified experimental procedure for the synthesis of the precursor acid, which is a key intermediate. The following table summarizes the quantitative data from this modified route.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Substituted Benzaldehyde | Malonic acid, piperidine, pyridine, reflux | Substituted cinnamic acid | - |

| 2 | Substituted cinnamic acid | 1. SOCl₂, reflux; 2. Benzene, AlCl₃, 0 °C to rt | 3-Aryl-1-indanone | - |

| 3 | 3-Aryl-1-indanone | NaBH₄, MeOH, rt | cis-3-Aryl-1-indanol | - |

| 4 | cis-3-Aryl-1-indanol | MsCl, pyridine, 0 °C to rt | cis-3-Aryl-1-indanyl mesylate | - |

| 5 | cis-3-Aryl-1-indanyl mesylate | N-methylbenzylamine, reflux | trans-1-(N-Benzyl-N-methylamino)-3-arylindane | - |

| 6 | trans-1-(N-Benzyl-N-methylamino)-3-arylindane | H₂, Pd/C, EtOH | Racemic trans-3-aryl-N-methyl-1-indanamine (Indatraline analogue) | - |

Note: Specific yields for each step in the synthesis of racemic indatraline itself are not detailed in the readily available literature. The table reflects the general steps of the Bøgesø-type synthesis.

Experimental Protocols for Key Steps (Adapted from Gu et al., 2000)

Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid: A mixture of 3,4-dichlorobenzaldehyde, malonic acid, piperidine, and pyridine is refluxed for several hours. The reaction mixture is then cooled, acidified, and the resulting precipitate is collected and purified to yield the corresponding cinnamic acid. This is then reduced to the propanoic acid.

Cyclization to 3-(3,4-Dichlorophenyl)-1-indanone: The 3-(3,4-dichlorophenyl)propanoic acid is converted to its acid chloride using thionyl chloride. The crude acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride in a suitable solvent like benzene to yield the desired 1-indanone.

Stereoselective Conversion to trans-Indanamine: The 1-indanone is reduced with sodium borohydride to predominantly the cis-alcohol. This alcohol is then converted to the corresponding mesylate using methanesulfonyl chloride in pyridine. The mesylate is subsequently reacted with N-methylbenzylamine, which proceeds via an SN2 mechanism to give the trans-aminated product with inversion of stereochemistry. Finally, debenzylation is achieved via catalytic hydrogenation to yield racemic indatraline.

Bøgesø Synthesis Pathway

Caption: The Bøgesø synthesis route to racemic indatraline.

The Ring-Contraction Synthesis

A more recent approach, developed by Silva Jr. and coworkers, utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step to diastereoselectively form the indane skeleton. This method offers an alternative to the stereochemical challenges of the 1-indanone route and has been demonstrated to be efficient, with a reported overall yield of 29% over nine steps.

Quantitative Data for the Ring-Contraction Synthesis

The following table summarizes the quantitative data for this synthetic route as detailed in the 2007 Organic Letters publication by Silva Jr. et al.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

| 1 | 4-(3,4-Dichlorophenyl)-1-tetralone | NaBH₄, MeOH, 0 °C to rt | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 95 |

| 2 | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | PTSA, Benzene, reflux | 1-(3,4-Dichlorophenyl)-3,4-dihydronaphthalene | 91 |

| 3 | 1-(3,4-Dichlorophenyl)-3,4-dihydronaphthalene | PhI(OTs)OH, MeOH, rt | trans-1-Formyl-3-(3,4-dichlorophenyl)indane | 62 |

| 4 | trans-1-Formyl-3-(3,4-dichlorophenyl)indane | 2-Iodoxybenzoic acid (IBX), DMSO, rt | trans-3-(3,4-Dichlorophenyl)indane-1-carboxylic acid | 85 |

| 5 | trans-3-(3,4-Dichlorophenyl)indane-1-carboxylic acid | 1. (COCl)₂, CH₂Cl₂; 2. NH₄OH, CH₂Cl₂ | trans-3-(3,4-Dichlorophenyl)indane-1-carboxamide | 92 |

| 6 | trans-3-(3,4-Dichlorophenyl)indane-1-carboxamide | PhI(OAc)₂, KOH, MeOH, rt | Methyl trans-3-(3,4-dichlorophenyl)indan-1-ylcarbamate | 78 |

| 7 | Methyl trans-3-(3,4-dichlorophenyl)indan-1-ylcarbamate | Boc₂O, Et₃N, DMAP, CH₂Cl₂ | Boc-protected carbamate | 95 |

| 8 | Boc-protected carbamate | NaH, MeI, THF/DMF, -45 °C to rt | N-Boc-N-methyl carbamate | 89 |

| 9 | N-Boc-N-methyl carbamate | TFA, CH₂Cl₂ | Racemic Indatraline | 98 |

Experimental Protocols for Key Steps (from Silva Jr. et al., 2007)

Ring Contraction: To a solution of 1-(3,4-dichlorophenyl)-3,4-dihydronaphthalene in methanol at room temperature is added [hydroxy(tosyloxy)iodo]benzene (PhI(OTs)OH). The reaction is stirred until completion, quenched, and the product, trans-1-formyl-3-(3,4-dichlorophenyl)indane, is isolated by column chromatography.

Hofmann Rearrangement: The trans-3-(3,4-dichlorophenyl)indane-1-carboxamide is treated with diacetoxyiodobenzene in the presence of potassium hydroxide in methanol. This effects a Hofmann rearrangement to yield the corresponding methyl carbamate.

N-Methylation and Deprotection: The primary amine resulting from the Hofmann rearrangement is first protected with a Boc group. The resulting carbamate is then N-methylated using sodium hydride and methyl iodide. Finally, the Boc protecting group is removed with trifluoroacetic acid to afford racemic indatraline.

Ring-Contraction Synthesis Workflow

Caption: The ring-contraction synthesis route to racemic indatraline.

The Pastre and Correia Synthesis via Heck Arylation

This approach, reported in 2009, constitutes a formal total synthesis of racemic indatraline. The key step is a palladium-catalyzed Heck arylation of methyl cinnamate with a 3,4-dichlorobenzenediazonium salt, followed by an in-situ catalytic hydrogenation. This methodology provides a convergent and efficient route to a key 1-indanone intermediate.

Quantitative Data for the Pastre and Correia Synthesis

The following table summarizes the quantitative data for this synthetic route as detailed in the 2009 Advanced Synthesis & Catalysis publication by Pastre and Correia.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Methyl cinnamate, 3,4-Dichloroaniline | 1. NaNO₂, HBF₄; 2. Pd(OAc)₂, H₂, MeOH | Methyl 3-(3,4-dichlorophenyl)-3-phenylpropanoate | 85 |

| 2 | Methyl 3-(3,4-dichlorophenyl)-3-phenylpropanoate | KOH, H₂O/MeOH | 3-(3,4-Dichlorophenyl)-3-phenylpropanoic acid | 91 |

| 3 | 3-(3,4-Dichlorophenyl)-3-phenylpropanoic acid | Polyphosphoric acid (PPA) or Chlorosulfonic acid (ClSO₃H) | 3-(3,4-Dichlorophenyl)-1-indanone | 38 (PPA) or 70 (ClSO₃H) |

| 4 | 3-(3,4-Dichlorophenyl)-1-indanone | (Subsequent steps as per Bøgesø route) | Racemic Indatraline | - |

Experimental Protocols for Key Steps (from Pastre and Correia, 2009)

Heck Arylation and In-Situ Hydrogenation: 3,4-Dichloroaniline is diazotized with sodium nitrite and tetrafluoroboric acid. The resulting diazonium salt is then reacted with methyl cinnamate in methanol in the presence of a palladium(II) acetate catalyst under a hydrogen atmosphere. The reaction mixture is stirred at room temperature until completion. The product, methyl 3-(3,4-dichlorophenyl)-3-phenylpropanoate, is isolated after workup and purification.

Hydrolysis and Cyclization: The methyl ester is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in a mixture of water and methanol. The resulting acid is then cyclized to 3-(3,4-dichlorophenyl)-1-indanone using either polyphosphoric acid or chlorosulfonic acid at elevated temperatures. The indanone is then converted to racemic indatraline following the procedures outlined in the Bøgesø synthesis.

Pastre and Correia Synthesis Logical Flow

Caption: The Pastre and Correia synthesis of a key indatraline precursor.

Conclusion

This guide has provided a detailed overview of three distinct and significant synthetic routes to racemic indatraline. The classical Bøgesø method, while foundational, presents stereochemical challenges. The ring-contraction synthesis by Silva Jr. and colleagues offers an elegant solution to the stereochemistry problem with good overall yields. The Pastre and Correia approach provides a modern and efficient palladium-catalyzed route to a key intermediate. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and the specific capabilities of the research laboratory. Each of these routes represents a valuable tool in the synthesis of indatraline and its analogues for further pharmacological investigation.

The Structural Nexus: A Technical Guide to Indatraline and its Phenyltropane Congeners

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the intricate structural relationship between indatraline and the broader class of phenyltropane analogs. By dissecting their chemical architecture, we illuminate the structure-activity relationships (SAR) that govern their potent interactions with monoamine transporters. This document provides a comprehensive overview of their pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Core Structural Features and the Phenyltropane Scaffold

Indatraline, a non-selective monoamine reuptake inhibitor, is structurally characterized as (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine.[1] While not a classic tropane, it is functionally and pharmacologically linked to the phenyltropane class of compounds. Phenyltropanes are derivatives of cocaine and are recognized for their high affinity for the dopamine transporter (DAT).[2][3]

The fundamental phenyltropane scaffold consists of a tropane ring with a phenyl group attached at the 3β position. Modifications to this core structure, particularly on the phenyl ring and at the 2β position of the tropane ring, have profound effects on the compound's affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[4][5] Indatraline can be considered a conformationally constrained analog of certain phenyltropanes, where the tropane's bicyclic system is replaced by an indanamine framework.

Quantitative Analysis of Transporter Binding Affinities

The potency and selectivity of indatraline and its phenyltropane analogs are quantified by their binding affinities (Kᵢ or IC₅₀ values) for the monoamine transporters. The following table summarizes this data for a selection of key compounds, providing a comparative view of their pharmacological profiles.

| Compound | DAT (Kᵢ/IC₅₀, nM) | SERT (Kᵢ/IC₅₀, nM) | NET (Kᵢ/IC₅₀, nM) | Selectivity Profile |

| Indatraline | 1.7 | 0.42 | 5.8 | Non-selective |

| Cocaine | 230 | 740 | 480 | Non-selective |

| WIN 35,428 | 12 | 1,500 | 3,000 | DAT-selective |

| RTI-112 | ~1 | ~1 | >1000 | DAT/SERT dual selective |

| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid methyl ester (7a) | 6.5 | 4.3 | 1110 | DAT/SERT dual selective[4] |

| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) | 2.5 | 3.5 | 2040 | DAT/SERT dual selective[4] |

| 3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-COC-31) | High Affinity | Lower Affinity | Lower Affinity | Primarily DAT-selective[2] |

| 3β-(4-Methylphenyl)tropane-2β-carboxylic acid methyl ester (RTI-COC-32) | High Affinity | Lower Affinity | Lower Affinity | Primarily DAT-selective[2] |

Structure-Activity Relationship (SAR)

The binding affinities presented in the table above are a direct consequence of the specific structural features of each molecule. The following diagram illustrates the key SAR trends observed in the phenyltropane series, leading to compounds with varying selectivity profiles.

Experimental Protocols

The characterization of indatraline and phenyltropane analogs relies on standardized in vitro assays to determine their interaction with monoamine transporters. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.

Materials:

-

Membrane Preparation: Synaptosomes or cell membranes expressing the target transporter (DAT, SERT, or NET).

-

Radioligand: A high-affinity radiolabeled ligand for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test Compound: The unlabeled compound to be tested (e.g., indatraline).

-

Non-specific Binding Control: A high concentration of a known, potent inhibitor for the target transporter (e.g., GBR 12909 for DAT).

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare solutions of the radioligand and the non-specific binding control.

-

Incubation: In a 96-well plate, combine the membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the corresponding transporter.

Materials:

-

Cell/Synaptosome Preparation: Cells stably expressing the target transporter or freshly prepared synaptosomes.

-

Radiolabeled Neurotransmitter: e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

-

Test Compound: The compound of interest.

-

Uptake Buffer: A buffer that supports cell viability and transporter function (e.g., Krebs-Ringer-HEPES).

-

Stop Solution: Ice-cold buffer to terminate the uptake process.

-

Lysis Buffer: To lyse the cells/synaptosomes.

-

Scintillation Counter.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Rapidly aspirate the medium and wash the cells with ice-cold stop solution to terminate the uptake.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity.

-

Data Analysis: Determine the amount of neurotransmitter taken up at each concentration of the test compound. Plot the uptake as a percentage of the control (vehicle-treated) against the log concentration of the test compound to determine the IC₅₀ for uptake inhibition.

The following diagram illustrates a typical workflow for these experimental procedures.

Conclusion

The structural relationship between indatraline and other phenyltropanes is a compelling area of study in medicinal chemistry and pharmacology. The core phenyltropane scaffold provides a versatile platform for designing novel monoamine reuptake inhibitors with tailored selectivity profiles. By systematically modifying the substituents on the phenyl and tropane rings, researchers can fine-tune the affinity of these compounds for DAT, SERT, and NET. The quantitative data and experimental protocols provided in this guide offer a solid foundation for professionals in the field to further explore this important class of molecules for the development of novel therapeutics.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

Indatraline's Efficacy in Attenuating Methamphetamine and MDMA Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of indatraline's role as a non-selective monoamine transporter inhibitor and its capacity to block the pharmacological actions of methamphetamine (METH) and 3,4-methylenedioxymethamphetamine (MDMA). Indatraline demonstrates a high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), competitively inhibiting the reuptake of their respective neurotransmitters. This mechanism of action directly antagonizes the primary targets of METH and MDMA, which are known to induce massive efflux of these monoamines. This guide summarizes the available quantitative data on indatraline's binding affinities and its functional blockade of stimulant-induced monoamine release. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, the underlying signaling pathways of METH and MDMA at their respective transporters and the inhibitory action of indatraline are visually represented through detailed diagrams.

Introduction

Indatraline, a phenylindan derivative, is a potent non-selective monoamine transporter inhibitor.[1][2] It exhibits high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), thereby blocking the reuptake of dopamine, serotonin, and norepinephrine.[1][3] This characteristic has positioned indatraline as a compound of interest for its potential therapeutic applications, particularly in the context of substance use disorders. Methamphetamine (METH) and 3,4-methylenedioxymethamphetamine (MDMA) are potent central nervous system stimulants that exert their primary effects by inducing the release of monoamines from presynaptic nerve terminals.[4][5] The surge in synaptic dopamine is largely responsible for the reinforcing and addictive properties of METH, while MDMA's effects are predominantly mediated by a massive release of serotonin.[4][5]

Given that both METH and MDMA rely on monoamine transporters to elicit their effects, a high-affinity blocker of these transporters like indatraline presents a logical pharmacological strategy to counteract their actions.[4] Laboratory studies have confirmed that indatraline can effectively block the actions of both METH and MDMA.[2][4] This guide will delve into the technical details of this interaction, providing researchers and drug development professionals with a comprehensive resource on the subject.

Data Presentation: Quantitative Analysis of Indatraline's Interaction with Monoamine Transporters

Indatraline's efficacy in blocking the actions of METH and MDMA is rooted in its high binding affinity for the monoamine transporters. The following tables summarize the key quantitative data from in vitro binding and functional assays.

Table 1: Indatraline Binding Affinities (Ki) for Human Monoamine Transporters [1][3]

| Transporter | Indatraline Ki (nM) |

| Dopamine Transporter (DAT) | 1.7 |

| Serotonin Transporter (SERT) | 0.42 |

| Norepinephrine Transporter (NET) | 5.8 |

Table 2: Indatraline's Functional Inhibition of Methamphetamine- and MDMA-Induced Monoamine Release (IC50 Values)

| Stimulant | Transporter | Indatraline IC50 (nM) for Release Inhibition | Reference |

| Methamphetamine | Dopamine Transporter (DAT) | Data not explicitly found in public sources | [4] |

| Methamphetamine | Norepinephrine Transporter (NET) | Data not explicitly found in public sources | [4] |

| MDMA | Serotonin Transporter (SERT) | Data not explicitly found in public sources | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the interaction of indatraline with methamphetamine and MDMA.

Monoamine Transporter Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for monoamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of indatraline for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cells expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Indatraline hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of indatraline.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand at a concentration near its Kd, and varying concentrations of indatraline or the non-specific binding inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of indatraline (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular monoamine levels in the brain of awake, freely moving animals following administration of indatraline and METH or MDMA.

Objective: To quantify the effect of indatraline on METH- or MDMA-induced increases in extracellular dopamine, serotonin, and norepinephrine.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate molecular weight cut-off).

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

Indatraline, methamphetamine, or MDMA solutions for administration (e.g., intraperitoneal injection).

-

Anesthesia (e.g., isoflurane).

-

Male Wistar rats or other suitable animal model.

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement.

-

Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a set period (e.g., 60-90 minutes).

-

Administer indatraline (or vehicle) at a predetermined time.

-

Continue collecting dialysate samples.

-

Administer METH or MDMA (or vehicle) at a specified time after indatraline administration.

-

Continue collecting dialysate samples for the duration of the experiment.

-

Analyze the dialysate samples for dopamine, serotonin, and norepinephrine concentrations using HPLC-ED.

-

Express the data as a percentage of the baseline monoamine levels and plot the time course of the effects.

Locomotor Activity Assessment

This protocol outlines the measurement of spontaneous locomotor activity in rodents to assess the behavioral effects of indatraline in blocking METH-induced hyperlocomotion.

Objective: To determine if indatraline can attenuate the increase in locomotor activity induced by METH.

Materials:

-

Open-field activity chambers equipped with infrared photobeams.

-

Data acquisition system.

-

Indatraline and methamphetamine solutions for administration.

-

Rodents (e.g., mice or rats).

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer indatraline (or vehicle) to the animals.

-

After a specified pretreatment time, administer methamphetamine (or vehicle).

-

Immediately place each animal in the center of an open-field activity chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

-

Analyze the data by comparing the locomotor activity of the different treatment groups.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways of methamphetamine and MDMA and how indatraline intervenes.

Methamphetamine Signaling and Indatraline Blockade at the Dopamine Transporter

Methamphetamine enters the presynaptic neuron via the dopamine transporter (DAT) and also activates the trace amine-associated receptor 1 (TAAR1).[6][7] Activation of TAAR1 can lead to the phosphorylation and internalization of DAT through protein kinase C (PKC).[6] METH also inhibits the vesicular monoamine transporter 2 (VMAT2), causing dopamine to accumulate in the cytoplasm.[8] This high cytosolic dopamine concentration, coupled with the reversal of DAT function, leads to a massive efflux of dopamine into the synaptic cleft. Indatraline, by competitively blocking DAT, prevents the initial entry of METH and the subsequent reverse transport of dopamine.

MDMA Signaling and Indatraline Blockade at the Serotonin Transporter

MDMA is a substrate for the serotonin transporter (SERT), entering the presynaptic neuron and leading to the activation of protein kinase C (PKC).[9] PKC-mediated phosphorylation of SERT can cause its internalization, reducing serotonin reuptake capacity.[9] Similar to METH, MDMA also inhibits VMAT2, leading to an increase in cytosolic serotonin.[8] This elevated cytosolic serotonin is then transported out of the neuron into the synaptic cleft via the reversed action of SERT. Indatraline's high affinity for SERT allows it to competitively block the transporter, thereby preventing MDMA uptake and the subsequent cascade of events leading to serotonin efflux.

Conclusion

Indatraline's profile as a potent, non-selective monoamine transporter inhibitor makes it a compelling candidate for counteracting the effects of methamphetamine and MDMA. The quantitative data on its binding affinities underscore its potent interaction with DAT, SERT, and NET. By blocking these transporters, indatraline effectively neutralizes the primary mechanism by which METH and MDMA induce their profound neurochemical and behavioral effects. The provided experimental protocols offer a foundation for researchers to further investigate the nuances of this interaction and to explore the therapeutic potential of indatraline and similar compounds in the context of stimulant use disorders. The visualization of the signaling pathways provides a clear framework for understanding the molecular basis of indatraline's blocking action. Further research, particularly in obtaining more detailed in vivo quantitative data on the blockade of stimulant-induced effects, is warranted to fully elucidate the therapeutic utility of indatraline.

References

- 1. Indatraline hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]

- 2. Indatraline - Wikipedia [en.wikipedia.org]

- 3. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 4. Neurochemical neutralization of methamphetamine with high-affinity nonselective inhibitors of biogenic amine transporters: a pharmacological strategy for treating stimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nida.nih.gov [nida.nih.gov]

- 6. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Avens Publishing Group - MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism [avensonline.org]

- 9. avensonline.org [avensonline.org]

Long-Term Neurological Effects of Indatraline Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline is a non-selective monoamine transporter inhibitor, effectively blocking the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] While its acute effects and potential as a pharmacotherapy for psychostimulant abuse have been explored, a comprehensive understanding of the long-term neurological consequences of its administration remains an area of active investigation. This technical guide synthesizes the available preclinical data on Indatraline and contextualizes it within the broader knowledge of chronic monoamine transporter inhibition. The focus is on potential neuroadaptive changes, effects on cellular signaling pathways, and the methodologies employed in such research.

Introduction

Indatraline hydrochloride (Lu 19-005) is a potent inhibitor of monoamine uptake, with high affinity for SERT, DAT, and NET.[3][4] Its mechanism of action, which leads to increased extracellular concentrations of serotonin, dopamine, and norepinephrine, is similar to that of cocaine, albeit with a slower onset and longer duration of action.[5][6] This pharmacological profile has driven research into its use as a potential substitute therapy for cocaine dependence.[7][8] However, for any therapeutic agent considered for long-term administration, a thorough evaluation of its enduring effects on the central nervous system is paramount. Chronic exposure to substances that modulate monoamine systems can lead to significant neuroplasticity, including alterations in receptor density, intracellular signaling, and gene expression.[2][9] This guide provides an in-depth overview of the known and potential long-term neurological effects of Indatraline, drawing from direct studies and the broader class of triple reuptake inhibitors (TRIs).

Mechanism of Action: Monoamine Transporter Inhibition

Indatraline's primary mechanism is the blockade of DAT, NET, and SERT. This inhibition of reuptake leads to an accumulation of the respective neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.

Preclinical Data on Long-Term Administration

Direct studies on the long-term neurological effects of Indatraline are limited. Most available data comes from preclinical studies investigating its potential as a treatment for cocaine addiction, which often involve repeated but not necessarily chronic administration paradigms.

Behavioral Effects

Repeated administration of Indatraline in rhesus monkeys has been shown to dose-dependently decrease cocaine self-administration.[7] However, these studies also noted undesirable side effects at doses that reduced cocaine intake, including behavioral stereotypies, weight loss, and mild anemia, suggesting potential long-term adverse effects with chronic use.[7][10] Studies in Wistar rats have demonstrated that Indatraline has a long-lasting effect on motor activity, which persisted for at least three hours after a single administration.[8][11][12]

Cellular and Molecular Effects

A significant finding regarding the long-term cellular impact of Indatraline is its ability to induce autophagy.[13] This process of cellular self-degradation is crucial for cellular homeostasis and survival. Indatraline was found to induce autophagy by suppressing the mTOR/S6 kinase signaling pathway, an effect mediated through the activation of AMP-activated protein kinase (AMPK).[13] Prolonged treatment (72 hours) in cell culture led to decreased cell survival through apoptosis-independent cell death.[13]

Potential Long-Term Neurological Effects Inferred from Monoamine Transporter Inhibitors

Given the paucity of specific long-term data for Indatraline, it is necessary to consider the known effects of chronic administration of other monoamine transporter inhibitors.

Neuroadaptive Changes

Chronic administration of drugs that increase synaptic monoamine levels can lead to a variety of neuroadaptive changes as the brain attempts to maintain homeostasis. These can include:

-

Receptor Desensitization and Downregulation: Prolonged stimulation of dopamine, norepinephrine, and serotonin receptors can lead to their desensitization or a reduction in their numbers.

-

Transporter Regulation: Studies on other dopamine transporter inhibitors, such as methylphenidate, have shown that long-term treatment can lead to an upregulation of dopamine transporter availability.[14][15] This could potentially reduce the efficacy of the drug over time and lead to withdrawal symptoms upon cessation.

-

Alterations in Gene Expression: Chronic drug exposure can alter the expression of genes involved in neurotransmitter synthesis, receptor expression, and intracellular signaling cascades.[2]

Neurotoxicity

While not directly studied for Indatraline, the potential for neurotoxicity with chronic administration of monoamine transporter inhibitors is a concern. For instance, sustained high levels of extracellular dopamine can lead to oxidative stress and damage to dopaminergic neurons.[12]

Experimental Protocols

The following are generalized methodologies for assessing the long-term neurological effects of a compound like Indatraline in a preclinical setting.

Chronic Administration Paradigms

-

Animal Models: Wistar or Sprague-Dawley rats are commonly used.

-

Route of Administration: Intraperitoneal (i.p.) injection or subcutaneous (s.c.) implantation of osmotic mini-pumps for continuous delivery.[7][16] Oral gavage is also a possibility.[8]

-

Dosing Regimen: Daily injections for a period of several weeks to months to simulate chronic exposure. The dosage would be based on acute studies, aiming for a therapeutically relevant but non-toxic level.

Assessment of Neurological Changes

-

Behavioral Analysis: A battery of behavioral tests should be conducted at baseline, during, and after the chronic administration period to assess changes in motor activity, anxiety levels, cognitive function, and depressive-like behaviors.

-

Neurochemical Analysis: Techniques like in vivo microdialysis can be used to measure extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions.[5] Post-mortem tissue analysis using high-performance liquid chromatography (HPLC) can determine total tissue content of monoamines and their metabolites.

-

Molecular and Cellular Analysis:

-

Receptor Autoradiography: To quantify changes in the density of dopamine, serotonin, and norepinephrine receptors.

-

Western Blotting: To measure changes in the expression levels of monoamine transporters, receptors, and key proteins in signaling pathways (e.g., AMPK, mTOR).

-

Immunohistochemistry: To visualize changes in the distribution and density of specific neuronal populations and proteins within the brain.

-

Gene Expression Analysis (e.g., qPCR, RNA-seq): To identify changes in the transcription of genes related to neuroplasticity and neurotransmitter systems.

-

Quantitative Data Summary

Due to the limited number of studies focusing on the long-term neurological effects of Indatraline, a comprehensive quantitative data table is not feasible at this time. The table below summarizes key findings from acute and repeated dosing studies.

| Parameter | Species | Dose Range | Duration | Key Findings | Reference |

| Cocaine Self-Administration | Rhesus Monkeys | 0.1-0.56 mg/kg/day | 7 days | Dose-dependent decrease in cocaine self-administration. | [7][10] |

| Adverse Effects | Rhesus Monkeys | ≥ 0.32 mg/kg/day | 7 days | Behavioral stereotypies, weight loss, mild anemia. | [7][10] |

| Motor Activity | Wistar Rats | 1.0-3.0 mg/kg | Single Dose | Significant and long-lasting increase in motor activity (ambulation and stereotypy). | [8][11][12] |

| Autophagy Induction | In vitro (cell culture) | 5-10 µM | 24-72 hours | Induction of autophagy via AMPK activation and mTOR/S6K inhibition. Decreased cell survival with prolonged exposure. | [13] |

Conclusion and Future Directions

The current body of research on Indatraline provides a solid foundation for its mechanism of action and acute behavioral effects. However, there is a clear and critical gap in the understanding of its long-term neurological consequences. The induction of autophagy represents a significant finding that warrants further investigation, as chronic alterations in this fundamental cellular process could have widespread implications for neuronal health and function.

Future research should prioritize long-term administration studies in animal models to systematically evaluate neuroadaptive changes, potential neurotoxicity, and lasting behavioral effects. Such studies are essential for a comprehensive risk-benefit assessment of Indatraline as a potential therapeutic agent. A deeper understanding of its chronic effects on signaling pathways beyond monoamine transport, such as the AMPK/mTOR pathway, will also be crucial in elucidating its complete neurological profile.

References

- 1. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Cognitive-Behavioral Effects of Monoamine Transporter Inhibitors and Reversers [escholarship.org]

- 4. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. mdpi.com [mdpi.com]

- 10. Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavioral effects of bidirectional modulation of brain monoamines by reserpine and d-amphetamine in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased expression of the dopamine transporter leads to loss of dopamine neurons, oxidative stress and L-DOPA reversible motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Indatraline in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of indatraline, a non-selective monoamine reuptake inhibitor, as characterized in various rodent models. It is designed to serve as a technical resource, consolidating key data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts.

Pharmacodynamics: The Mechanistic Profile of Indatraline

Indatraline's primary mechanism of action is the inhibition of monoamine transporters, which increases the synaptic availability of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] This triple reuptake inhibition profile is similar to that of cocaine but with a slower onset and a significantly longer duration of action, making it a subject of interest for its potential therapeutic applications, including as a treatment for psychostimulant abuse.[1][3][4]

Monoamine Transporter Binding Affinity

Indatraline demonstrates high potency as an inhibitor of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5] The binding affinities, expressed as inhibitor constants (Kᵢ), quantify the concentration of indatraline required to occupy 50% of the available transporters.

| Transporter | Kᵢ (nM) | Rodent Model/Assay Reference |

| Serotonin Transporter (SERT) | 0.42 | Rat brain synaptosomes[5] |

| Dopamine Transporter (DAT) | 1.7 | Rat brain synaptosomes[5] |

| Norepinephrine Transporter (NET) | 5.8 | Rat brain synaptosomes[5] |

Table 1: Indatraline Binding Affinities for Monoamine Transporters.

Behavioral Effects in Rodent Models

The pharmacodynamic effects of indatraline manifest as distinct behavioral changes in rodents, primarily related to increased motor activity and stereotypic behaviors, consistent with its action on the dopaminergic system.

Locomotor Activity in Rats: Studies in Wistar rats have shown that intraperitoneal (i.p.) administration of indatraline produces a significant and long-lasting increase in motor activity.[3][6] The effects are dose-dependent and were observed to last for at least three hours post-administration.[3][4][6]

| Dose (mg/kg, i.p.) | Effect on Ambulation | Effect on Stereotypy | Effect on Raising |

| 0.5 | No significant effect | No significant effect | No effect |

| 1.0 | No significant effect | Enhanced | No effect |

| 2.0 | No significant effect | Enhanced | No effect |

| 3.0 | Enhanced | Enhanced | No effect |

Table 2: Dose-Dependent Effects of Indatraline on Motor Activity in Wistar Rats. Data summarized from Kameyama et al., 2011.[3][6]

Stereotypical Behavior in Mice: In mice, indatraline has been shown to be more potent than cocaine in inducing stereotypical gnawing behavior, further highlighting its powerful effect on the central nervous system.[3][4]

Cellular Signaling Pathways

Beyond its direct effects on neurotransmitter reuptake, indatraline has been identified as an inducer of autophagy. This process is mediated through the suppression of the mTOR/S6 kinase signaling pathway.[7] In a rat restenosis model, this induction of autophagy was shown to inhibit the accumulation of smooth muscle cells.[7]

References

- 1. Indatraline - Wikipedia [en.wikipedia.org]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 6. Indatraline: synthesis and effect on the motor activity of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methoxy Derivatives of Indatraline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and monoamine transporter binding affinities of various methoxy derivatives of Indatraline. The information presented is collated from key research in the field, primarily the work of Gu et al. (2000), and is intended to serve as a comprehensive resource for researchers engaged in the development of novel monoamine reuptake inhibitors.[1][2][3][4]

Introduction

Indatraline is a well-established non-selective monoamine reuptake inhibitor, demonstrating affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][5] The introduction of a methoxy group to the indatraline scaffold has been shown to significantly alter its binding affinity and selectivity, offering a promising avenue for the development of novel therapeutic agents, particularly for the treatment of stimulant abuse.[1][2][3] This document details the synthetic routes, experimental protocols, and structure-activity relationships of these methoxy derivatives.

Quantitative Data Summary

The following table summarizes the binding affinities of various methoxy-substituted indatraline analogs for the dopamine, serotonin, and norepinephrine transporters. The data is presented as inhibitor constants (Ki, nM), with lower values indicating higher affinity.

| Compound | Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Indatraline | None | 1.3 ± 0.1 | 0.53 ± 0.05 | 3.1 ± 0.4 |

| 13a | 4-Methoxy | 1.3 ± 0.2 | 16 ± 2 | 26 ± 3 |

| 13b | 5-Methoxy | 7.9 ± 0.9 | 8.5 ± 0.8 | 32 ± 4 |

| 13c | 6-Methoxy | 3.9 ± 0.5 | 1.4 ± 0.2 | 1.9 ± 0.3 |

| 13d | 7-Methoxy | 23 ± 3 | 136 ± 15 | 105 ± 12 |

| 13e | 4,5-Dimethoxy | 11 ± 1 | 24 ± 3 | 74 ± 9 |

| 13f | 5,6-Dimethoxy | 5.8 ± 0.7 | 18 ± 2 | 41 ± 5 |

| 17 | 2-Hydroxy-6-methoxy | 112 ± 13 | 2.9 ± 0.4 | 14 ± 2 |

Data sourced from Gu et al. (2000). J. Med. Chem. 43 (25), 4868-4876.[1]

Synthetic Pathways and Experimental Protocols

The synthesis of methoxy derivatives of indatraline generally proceeds through the formation of a substituted indanone, followed by reduction and subsequent amination. The following sections detail the key experimental procedures.

General Synthetic Workflow

The overall process for synthesizing and evaluating methoxy-indatraline derivatives involves several key stages, from the preparation of starting materials to the final biological assessment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Indatraline (C16H15Cl2N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline, with the molecular formula C16H15Cl2N, is a potent and non-selective monoamine transporter inhibitor.[1][2] This technical guide provides a comprehensive overview of Indatraline, including its chemical properties, synthesis, biological activities, and mechanism of action. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Physicochemical Properties

Indatraline, also known by its developmental code name Lu 19-005, is chemically defined as (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine.[2][3] Its hydrochloride salt is the commonly used form in research.

| Property | Value | Source |

| Molecular Formula | C16H15Cl2N | [2][3] |

| Molecular Weight | 292.20 g/mol | [2] |

| CAS Number | 86939-10-8 | [2][3] |

| Appearance | Not specified in retrieved results | |

| Melting Point | Not specified in retrieved results | |

| Boiling Point | Not specified in retrieved results | |

| Solubility (as HCl salt) | Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO. | |

| XlogP (predicted) | 4.4 | [3] |

Synthesis

Several synthetic routes for Indatraline have been reported in the literature. Two notable key strategies include:

-

Friedel-Crafts Alkylation: A high-efficiency synthesis involves the Friedel-Crafts alkylation of benzene with (E)-3-(3,4-dichlorophenyl)acrylic acid as a crucial step.[4]

-

Iodine(III)-mediated Ring Contraction: Another approach utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative.[5]

A general synthetic pathway involves the reduction of an indanone intermediate to form the corresponding alcohol, followed by conversion to a mesylate. Subsequent reaction with N-methylbenzylamine and final removal of the benzyl group yields a racemic mixture of the product.[2]